cis-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid
CAS No.: 733740-21-1
Cat. No.: VC3866681
Molecular Formula: C15H18O3
Molecular Weight: 246.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 733740-21-1 |
|---|---|
| Molecular Formula | C15H18O3 |
| Molecular Weight | 246.3 g/mol |
| IUPAC Name | (1R,2S)-2-(3,4-dimethylbenzoyl)cyclopentane-1-carboxylic acid |
| Standard InChI | InChI=1S/C15H18O3/c1-9-6-7-11(8-10(9)2)14(16)12-4-3-5-13(12)15(17)18/h6-8,12-13H,3-5H2,1-2H3,(H,17,18)/t12-,13+/m0/s1 |
| Standard InChI Key | UPTWQRAGCGYSIG-QWHCGFSZSA-N |
| Isomeric SMILES | CC1=C(C=C(C=C1)C(=O)[C@H]2CCC[C@H]2C(=O)O)C |
| SMILES | CC1=C(C=C(C=C1)C(=O)C2CCCC2C(=O)O)C |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)C2CCCC2C(=O)O)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, (1R,2S)-2-(3,4-dimethylbenzoyl)cyclopentane-1-carboxylic acid, reflects its stereochemistry: the benzoyl group at position 2 and the carboxylic acid at position 1 of the cyclopentane ring adopt a cis spatial arrangement. The 3,4-dimethyl substitution on the benzoyl moiety introduces steric and electronic modifications that influence reactivity and intermolecular interactions.
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 733740-21-1 | |
| Molecular Formula | ||
| Molecular Weight | 246.3 g/mol | |
| SMILES | CC1=C(C=C(C=C1)C(=O)[C@H]2CCC[C@H]2C(=O)O)C | |
| InChIKey | UPTWQRAGCGYSIG-QWHCGFSZSA-N |
Synthesis and Reaction Pathways
Synthetic Strategies
The primary synthesis route involves Friedel-Crafts acylation of cyclopentane derivatives with 3,4-dimethylbenzoyl chloride. This method leverages Lewis acid catalysts (e.g., AlCl₃) to facilitate electrophilic aromatic substitution, yielding the cis-configuration due to steric control during ring closure. Alternative approaches include:
-
Enantioselective catalysis to enhance stereochemical purity.
-
Ring-opening functionalization of substituted cyclopentenes followed by oxidation to the carboxylic acid .
Table 2: Predicted Physicochemical Properties
Physicochemical Properties
Stability and Solubility
The compound’s low aqueous solubility (predicted logP ≈ 3.2) aligns with its hydrophobic cyclopentane and aromatic moieties. The carboxylic acid group enables salt formation under basic conditions, improving solubility for laboratory applications . Thermal stability is moderate, with decomposition observed above 300°C.
Applications and Research Findings
Pharmaceutical Intermediates
The compound serves as a precursor in peptide mimetics and enzyme inhibitors, where the rigid cyclopentane scaffold mimics peptide backbones. Recent studies explore its utility in modulating carboxypeptidase activity, though in vivo data remain unpublished .
Material Science
Its aromatic and aliphatic hybrid structure shows promise in liquid crystal formulations, where the cis-configuration enhances mesophase stability .
| Supplier | Location | Purity |
|---|---|---|
| BOC Sciences | New York, USA | >98% |
| Ambeed, Inc. | Illinois, USA | >95% |
Future Research Directions
-
Toxicological Profiling: Systematic studies on acute and chronic exposure.
-
Catalytic Asymmetric Synthesis: Developing enantioselective routes for higher yields.
-
Drug Discovery: Screening against kinase targets and GPCRs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume